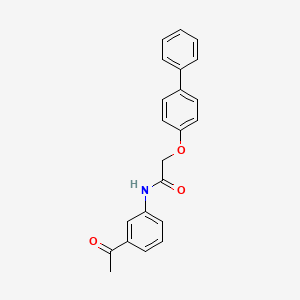
1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives, such as 1-(2-methyl-3-furoyl)-1,2,3,4-tetrahydroquinoline, often involves the Povarov reaction or variations thereof. For instance, Huber and Seebach (1987) demonstrated the diastereoselective alkylation at the 1-position of phenylalanine-derived precursors, leading to enantiomerically pure 1-substituted tetrahydroisoquinolines, a method that could potentially be adapted for the synthesis of the subject compound (Huber & Seebach, 1987). Similarly, Zubkov et al. (2010) discussed the synthesis of partly hydrogenated 2-[5-methyl(bromo, nitro)furan-2-yl]-substituted furo[3,2-c]quinolines through the imino Diels-Alder reaction, which could offer insights into the synthesis of this compound (Zubkov et al., 2010).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods such as IR, 1H NMR, and mass spectrometry. Gein et al. (2005) utilized these techniques to confirm the structures of 3-aroylmethylene-1,6,7,11b-tetrahydro-2H-pyrazino[2,1-a]isoquinolin-4-ones, demonstrating the applicability of these methods for analyzing the structure of tetrahydroquinoline derivatives (Gein et al., 2005).
Chemical Reactions and Properties
Chemical reactions involving tetrahydroquinoline derivatives can include cycloadditions, oxidations, and other transformations. For example, the work of Bonilla-Castañeda et al. (2022) on synthesizing N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives through Povarov cycloaddition reaction/N-furoylation processes offers insight into the types of chemical reactions this compound might undergo (Bonilla-Castañeda et al., 2022).
Physical Properties Analysis
The physical properties of tetrahydroquinoline derivatives, such as melting points, solubility, and crystalline structure, can be crucial for their application and handling. For instance, Rudenko et al. (2012) reported on the X-ray structural analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, providing valuable data on the crystalline structure of related compounds (Rudenko et al., 2012).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are critical for understanding the behavior of tetrahydroquinoline derivatives under different conditions. Studies like those by Zhang and Li (2002) on the synthesis of tetrahydroquinoline derivatives via a domino reaction highlight the reactivity of these compounds under catalyzed conditions, which could be relevant for assessing the chemical properties of this compound (Zhang & Li, 2002).
作用機序
Safety and Hazards
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-11-13(8-10-18-11)15(17)16-9-4-6-12-5-2-3-7-14(12)16/h2-3,5,7-8,10H,4,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKHUZLTLYTSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-5-(trifluoromethyl)pyridine](/img/structure/B5603973.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-methoxybenzamide](/img/structure/B5603977.png)


![4-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5604003.png)
![4-(2-fluoro-4-methylbenzoyl)-1,9-dimethyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5604006.png)

![N,6-dimethyl-N-[1-methyl-2-(4-methyl-2-pyridinyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5604034.png)
![(3-chloro-4-fluorophenyl){1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}amine](/img/structure/B5604037.png)
![N-(3-{1-hydroxy-2-[(2-methoxyethyl)amino]ethyl}phenyl)-N'-isopropylethanediamide hydrochloride](/img/structure/B5604045.png)
![8-tert-butyl-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazepine](/img/structure/B5604046.png)
![2-benzyl-8-[(benzyloxy)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5604047.png)
![2-methyl-6-[(4-pyrimidin-2-ylpiperazin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5604071.png)
![2-ethyl-N-(tetrahydrofuran-2-ylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5604078.png)